molecular formula C8H4N2O4 B147319 5-Nitroisatin CAS No. 611-09-6

5-Nitroisatin

Cat. No. B147319
CAS RN: 611-09-6
M. Wt: 192.13 g/mol
InChI Key: UNMYHYODJHKLOC-UHFFFAOYSA-N
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Description

5-Nitroisatin is a chemical compound that has garnered attention due to its various biological activities and potential as a pharmaceutical intermediate. It is a derivative of isatin, which is modified by the addition of a nitro group at the 5-position on the indole ring. This modification has been shown to enhance its biological properties, making it a valuable compound in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-nitroisatin derivatives involves nitration and nucleophilic substitution reactions. For instance, novel N-alkylated-5-nitroisatin derivatives have been synthesized from isatin through these methods, with their structures confirmed by spectroscopic techniques such as NMR and MS . Additionally, a series of N4-benzyl substituted 5-nitroisatin-3-thiosemicarbazones have been synthesized and evaluated for their biological activities . These synthetic approaches are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 5-nitroisatin derivatives has been studied using various spectroscopic methods. For example, the crystal structure of 5-nitroisatin-3-phenylhydrazone has been determined, revealing a slight deviation from planarity and the presence of hydrogen bonding in the crystal lattice . The structural elucidation of 5-nitroisatin incorporated into hydroxyapatite nanorods was confirmed by 2D heteronuclear single quantum correlation experiments .

Chemical Reactions Analysis

5-Nitroisatin and its derivatives participate in a variety of chemical reactions. They have been used to synthesize Schiff bases through condensation reactions, which can further react to form metal complexes . The reactivity of 5-nitroisatin is also exploited in the synthesis of heterocyclic derivatives, such as 1,2,4-triazine and 1,2-diazino derivatives, which exhibit antioxidant and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroisatin derivatives have been characterized using techniques like IR spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). These studies provide insights into the stability, solubility, and functional groups present in the compounds . Quantum mechanical methods have been employed to investigate the binding energies and solvation energies, which are indicative of the stability and solubility of the compounds . Additionally, the corrosion inhibition properties of 5-nitroisatin Schiff base derivatives have been studied, showing their potential application in protecting carbon steel in seawater .

Scientific Research Applications

Antimicrobial Properties

5-Nitroisatin has been investigated for its potential in treating fungal and bacterial strains due to its antimicrobial activity. Studies have shown that 5-Nitroisatin exhibits both antifungal and antibacterial effects, which were confirmed through spectral investigations and molecular docking studies (Beaula, Joe, Rastogi, & Jothy, 2015). Additionally, research has revealed its effectiveness against a variety of pathogenic Gram-negative microorganisms and yeasts (Kupinic, Medic-Saric, Movrin, & Maysinger, 1979).

Cancer Research

5-Nitroisatin derivatives have been studied for their role in anti-cancer therapies. These compounds are inhibitors of the CDK2 enzyme, which can be crucial in the development of new anti-cancer treatments. A study focusing on the immobilization of 5-Nitroisatin derivatives with C60-based functionalized nanocarriers has been conducted to enhance their efficacy in targeted therapies (Czeleń, Szefler, & Skotnicka, 2023). Furthermore, the incorporation of 5-Nitroisatin into hydroxyapatite nanorods showed potential as an anticancer agent against cervical cancer cells (Karthick et al., 2021).

Leishmanicidal Potential

A series of N4-substituted 5-Nitroisatin-3-thiosemicarbazones has exhibited significant antileishmanial activities, with some derivatives demonstrating better activity than standard drugs used for treating leishmaniasis (Pervez et al., 2014).

Enzyme Inhibition

5-Nitroisatin has been found to be a potent inhibitor of various enzymes. For instance, a series of 5-Nitroisatin-3-thiosemicarbazones showed high urease inhibitory activity, suggesting their potential as leads for further studies in this area (Pervez et al., 2017).

Surface Functionalization

The surface adsorption of 5-Nitroisatin on the chitosan polymer was investigated for its potential in biomedical applications. The study explored the possibility of covalent surface functionalization through Schiff base formation, indicating its use in the development of chitosan Schiff bases and their complexes (Nasrabadi, Beyramabadi, & Morsali, 2020).

Safety And Hazards

5-Nitroisatin is harmful if swallowed, in contact with skin, and if inhaled . It is suspected of causing genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes .

Future Directions

5-Nitroisatin has potential applications in the development of new anti-cancer therapies . It can be incorporated with hydroxyapatite for tailored hydroxyapatite nanorods and tested for its anticancer potential . The synthesized hydroxyapatite incorporated with 5-nitroisatin was found to be efficient in inhibiting the growth of cervical cancer cell lines .

properties

IUPAC Name

5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMYHYODJHKLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049331
Record name 5-Nitroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisatin

CAS RN

611-09-6
Record name 5-Nitroisatin
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Record name 5-Nitroisatin
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Record name 5-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798
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Record name 5-Nitroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-nitroindole-2,3-dione
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Record name 5-NITROISATIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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